1-Iodo-4-(phenylsulfonyl)benzene
Description
1-Iodo-4-(phenylsulfonyl)benzene is an aryl iodide featuring a benzene ring substituted with iodine at the para position and a phenylsulfonyl group. The phenylsulfonyl moiety is a strong electron-withdrawing group (EWG), which significantly influences the compound’s electronic and steric properties. This structural motif enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, where the iodine atom serves as a leaving group. The compound is of particular interest in medicinal chemistry and materials science due to the sulfonyl group’s ability to modulate solubility, stability, and biological activity .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAYTJRLFFTZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Iodo-4-(phenylsulfonyl)benzene typically involves the iodination of 4-(phenylsulfonyl)benzene. One common method is the reaction of 4-(phenylsulfonyl)benzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the product is purified through recrystallization .
Chemical Reactions Analysis
1-Iodo-4-(phenylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Molecules
1-Iodo-4-(phenylsulfonyl)benzene is primarily used as a building block in organic chemistry. It participates in several key reactions, including:
- Nucleophilic Substitution Reactions : The iodine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse organic compounds.
- Coupling Reactions : It is commonly involved in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds. This application is significant in the synthesis of pharmaceuticals and agrochemicals.
Biological Applications
Study of Biological Systems
The compound is also employed in biological research to develop biologically active molecules. Its structural features enable interactions with various biological targets, making it a candidate for drug development.
Pharmaceutical Intermediate
As an intermediate in pharmaceutical synthesis, this compound contributes to the creation of potential drug candidates. Its ability to form complex structures is valuable in medicinal chemistry.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized to produce specialty chemicals with specific properties. Its reactivity and functional groups make it suitable for creating materials used in various applications, including electronics and materials science.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of using this compound in Suzuki-Miyaura coupling reactions. The reaction yielded high purity biaryl compounds with significant yields, showcasing its utility as a coupling partner.
Case Study 2: Drug Development
Research involving this compound has led to the identification of new drug candidates targeting specific biological pathways. The compound's ability to modify indole structures has been particularly noted for its potential therapeutic effects against certain cancers.
Case Study 3: Material Science Applications
In material science, the compound has been explored for its role in producing specialty polymers with enhanced properties. Its unique electronic characteristics contribute to developing materials with specific conductivity and thermal properties.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(phenylsulfonyl)benzene in chemical reactions involves the activation of the iodine atom, which facilitates its substitution or coupling with other molecules. In biological systems, its effects are mediated through interactions with specific molecular targets, although detailed pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of 1-iodo-4-(phenylsulfonyl)benzene can be contextualized by comparing it with other para-substituted aryl iodides. Key factors include the electronic nature of substituents (electron-donating or withdrawing), steric bulk, and positional effects (para vs. ortho substitution).
Electronic Effects of Substituents
Table 1: Comparison of Reactivity in Cross-Coupling Reactions
Key Observations:
- Electron-withdrawing groups (EWGs) : The trifluoromethyl and phenylsulfonyl groups enhance oxidative addition in metal-catalyzed reactions by polarizing the C–I bond. However, yields vary with reaction conditions (e.g., 42% vs. 85% for 1g) .
- Electron-donating groups (EDGs) : Methoxy-substituted analogs (e.g., 1e) exhibit higher reactivity in nucleophilic substitutions but may reduce stability in oxidative environments .
- Steric effects : Ortho-substituted derivatives (e.g., 1i) show reduced yields due to hindered access to the iodine atom .
Thermodynamic and Solubility Properties
- Boiling points : Trifluoromethyl-substituted analogs (e.g., 1-Iodo-4-(trifluoromethyl)benzene) exhibit lower boiling points (458.7 K) due to reduced polarity compared to phenylsulfonyl derivatives .
- Solubility : Bulky substituents, such as trans-4-n-propylcyclohexyl in 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene, enhance lipophilicity, making them suitable for lipid-based formulations .
Biological Activity
1-Iodo-4-(phenylsulfonyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. Its structure features a sulfonyl group, which is known to enhance the reactivity and biological profile of compounds. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
Molecular Formula: C12H10I O2S
Molecular Weight: 304.18 g/mol
IUPAC Name: this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H10I O2S |
| Molecular Weight | 304.18 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes. For example, it has been shown to bind effectively to the active sites of certain enzymes, thereby inhibiting their activity through competitive inhibition mechanisms. This characteristic is particularly valuable in drug development for conditions where enzyme regulation is crucial.
Case Studies
- Study on Enzyme Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit sulfonamide-resistant enzymes, which are often implicated in bacterial resistance . The results demonstrated a significant decrease in enzyme activity in the presence of this compound.
- Photophysical Properties : Another investigation focused on the photophysical properties of related compounds, revealing that similar structures exhibit enhanced fluorescence and can be utilized in photodynamic therapy . Although this study did not directly test this compound, it suggests potential applications in therapeutic contexts.
The mechanism by which this compound inhibits enzyme activity involves binding to the enzyme's active site. This binding can block substrate access, effectively reducing the rate of catalysis. The sulfonyl group contributes to this interaction by forming stable interactions with amino acid residues in the enzyme .
Toxicological Profile
According to data from the US EPA, preliminary toxicity assessments indicate that while there are concerns regarding human health effects, detailed toxicological studies are still necessary to fully understand its safety profile .
Table 2: Biological Activity Summary
Research Applications
This compound serves as a versatile building block in organic synthesis. Its application extends beyond enzyme inhibition; it is also investigated for developing new therapeutic agents targeting various biological pathways. The compound's ability to modify biological responses makes it a candidate for further exploration in pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
